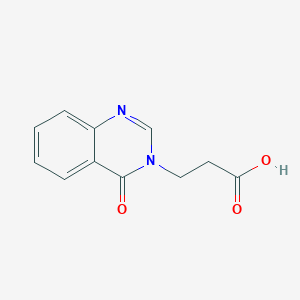
3-(4-氧代喹唑啉-3(4H)-基)丙酸
描述
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid consists of a quinazolinone core with a propanoic acid side chain, making it a unique compound with interesting chemical properties.
科学研究应用
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Used in the development of new materials and chemical processes due to its unique chemical properties.
作用机制
Target of Action
Quinazolinone derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a broad range of pharmacological activities, including antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor activities . The specific targets can vary depending on the exact structure of the quinazolinone derivative.
Mode of Action
The mode of action of quinazolinone derivatives often involves interactions with various enzymes and receptors, leading to changes in cellular processes . The exact interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Given the broad range of activities associated with quinazolinone derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
A study on a related quinazolinone derivative showed a similar rate of clearance compared to a reference compound, with slightly higher systemic exposure . This suggests that the compound may have favorable pharmacokinetic properties, but specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid would need to be determined experimentally.
Result of Action
Given the broad range of pharmacological activities associated with quinazolinone derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid typically involves the reaction of 2-aminobenzamides with thiols in a one-pot intermolecular annulation reaction. This method is efficient, transition metal-free, and does not require external oxidants . The reaction conditions are mild, and the process is straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the final product. The industrial synthesis may also involve additional purification steps to meet the required quality standards.
化学反应分析
Types of Reactions
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid side chain can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline derivatives with higher oxidation states.
Reduction: Dihydroquinazoline derivatives.
Substitution: Modified quinazolinone derivatives with different functional groups on the propanoic acid side chain.
相似化合物的比较
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid can be compared with other quinazolinone derivatives, such as:
2-(4-oxoquinazolin-3(4H)-yl)acetic acid: Similar structure but with an acetic acid side chain instead of propanoic acid.
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid: Similar structure but with a butanoic acid side chain.
Quinazolin-4(3H)-one: The core structure without any side chains.
The uniqueness of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid lies in its specific side chain, which can influence its chemical reactivity and biological activity. The propanoic acid side chain provides additional functional groups for further chemical modifications and interactions with biological targets.
属性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16/h1-4,7H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEGJBZWDKOWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349514 | |
| Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25818-88-6 | |
| Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


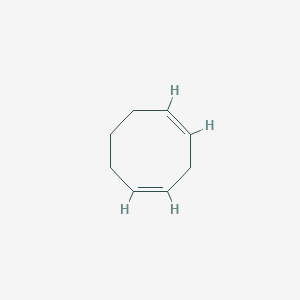
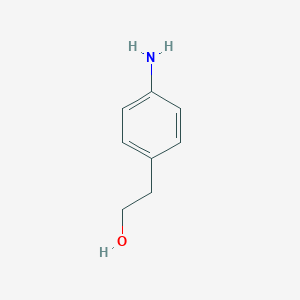

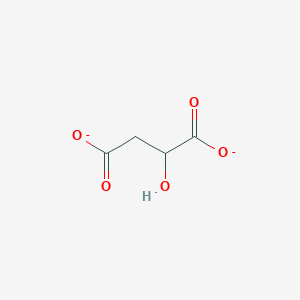
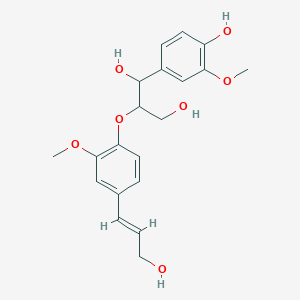
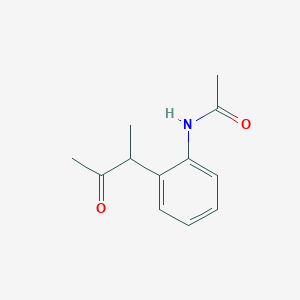
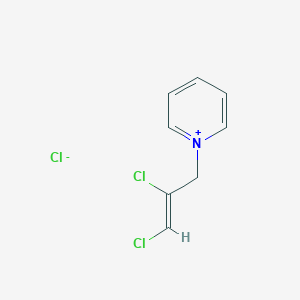
![2-[1,1'-BIPHENYL]-4-YL-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE](/img/structure/B86775.png)
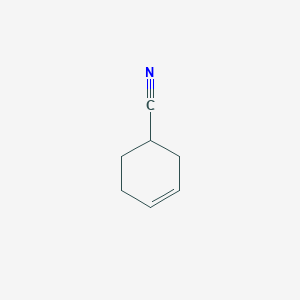
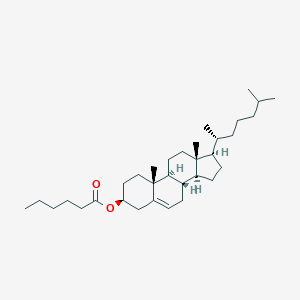
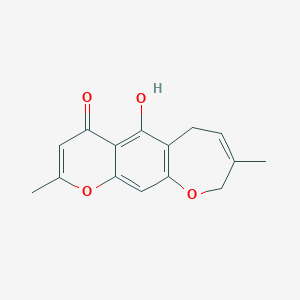
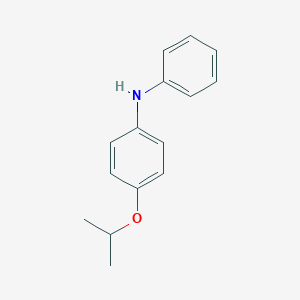
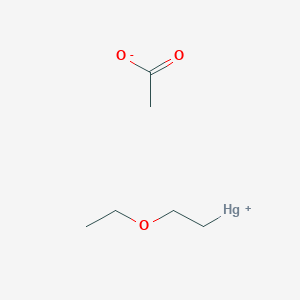
![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)
